Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate
Description
Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a chloro substituent at position 2, a p-tolyl (4-methylphenyl) group at position 4, and an ethyl ester at position 3. The thiazole core contributes to its aromaticity and electronic diversity, making it a scaffold of interest in medicinal chemistry and materials science. The chloro group enhances electrophilicity, while the p-tolyl moiety provides steric bulk and lipophilicity .
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-chloro-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
IERCZGMSBYVPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The classical Hantzsch mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halogenated ketone, followed by cyclodehydration to form the thiazole ring. To achieve the target compound, ethyl 2-chloroacetoacetate serves as the α-haloketone precursor, while a p-tolyl-substituted thiourea derivative provides the nitrogen and sulfur atoms for ring closure.
Key intermediates include:
Optimized Reaction Conditions
Recent patents highlight critical modifications to improve yield and regioselectivity:
-
Solvent system : Tetrahydrofuran (THF)/water mixtures enhance solubility of intermediates while facilitating cyclization.
-
Temperature control : Reactions conducted at 70–80°C for 15–30 minutes minimize side products such as dimerized thioureas.
-
One-pot synthesis : Sequential addition of N-bromosuccinimide (NBS) and thiourea derivatives avoids isolation of unstable α-haloketones, achieving yields >80%.
Table 1: Hantzsch Synthesis Parameters and Outcomes
| Parameter | Classical Method | Modified One-Pot |
|---|---|---|
| Solvent | Anhydrous ethanol | THF/H₂O (3:1) |
| Temperature | 70–80°C, 15 min | 25–40°C, 30 min |
| Yield | 65–70% | 82–85% |
| Purity (HPLC) | 95% | 98% |
Cyclization of α-Haloketones with Thiourea Derivatives
Alternative routes focus on pre-forming the thiazole core before introducing the chloro and p-tolyl groups. This approach mitigates challenges associated with regioselectivity during ring closure.
Stepwise Cyclization and Functionalization
A two-step protocol involves:
-
Formation of ethyl 4-methylthiazole-5-carboxylate : Reacting ethyl 2-chloroacetoacetate with thiourea in ethanol at reflux.
-
Chlorination and aryl introduction : Treating the intermediate with phosphorus oxychloride (POCl₃) to install the chloro group, followed by Suzuki-Miyaura coupling with p-tolylboronic acid.
Critical considerations :
Challenges and Solutions
-
Side reactions : Competitive O-chlorination is suppressed by using excess POCl₃ and maintaining low temperatures.
-
Purification : Column chromatography with ethyl acetate/hexane (1:4) removes unreacted boronic acid and catalyst residues.
Post-Synthetic Modification of Thiazole Precursors
For laboratories lacking specialized equipment, post-synthetic derivatization offers a practical route.
Chlorination of Ethyl 4-(p-Tolyl)Thiazole-5-Carboxylate
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch One-Pot | 85 | 98 | Industrial |
| Stepwise Cyclization | 78 | 97 | Laboratory |
| Sandmeyer Chlorination | 72 | 95 | Small-scale |
Key findings :
-
One-pot Hantzsch synthesis is superior for large-scale production due to fewer purification steps.
-
Post-synthetic chlorination suits small-scale diversification but requires toxic reagents (e.g., CuCl₂).
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products:
- Substituted thiazoles
- Oxidized or reduced thiazole derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and p-tolyl groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2
- Ethyl 2-Amino-4-(p-Tolyl)Thiazole-5-Carboxylate (CAS 68301-49-5): Replacement of the chloro group with an amino group increases solubility due to hydrogen-bonding capacity but reduces electrophilicity, limiting reactivity in nucleophilic substitution reactions. This derivative may exhibit altered pharmacokinetic profiles compared to the chloro analog .
- However, this substitution reduces steric accessibility compared to the chloro-p-tolyl combination .
| Compound | Substituent (Position 2) | Electronic Effect | Solubility | Reactivity |
|---|---|---|---|---|
| Target Compound | Chloro | Electron-withdrawing | Moderate | High |
| Ethyl 2-Amino-4-(p-tolyl)thiazole | Amino | Electron-donating | High | Low |
| Ethyl 2-(Trifluoromethyl)thiazole | CF3 | Strong electron-withdrawing | Low | Moderate |
Substituent Variations at Position 4
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate (CAS 38471-47-5) :
Replacement of the p-tolyl group with a 4-(trifluoromethyl)phenyl group increases hydrophobicity and electron-withdrawing effects. This modification may enhance binding to hydrophobic pockets in biological targets but reduce solubility in aqueous media .
| Compound | Substituent (Position 4) | Lipophilicity (LogP) | Biological Interaction Potential |
|---|---|---|---|
| Target Compound | p-Tolyl (CH3-C6H4) | Moderate | Balanced hydrophobic/electronic |
| Ethyl 4-Methyl-2-(4-CF3-phenyl)thiazole | 4-(Trifluoromethyl)phenyl (CF3) | High | Enhanced hydrophobic binding |
| Ethyl 2-Chloro-4-(CF3)thiazole | Trifluoromethyl (CF3) | High | Altered electronic interactions |
Functional Group Modifications at Position 5
- Ethyl 2-Chloro-4-(p-Tolyl)Thiazole-5-Carboxylate vs. Amide Derivatives : Conversion of the ethyl ester to a methoxymethylamide (e.g., compounds in ) increases hydrogen-bonding capacity and metabolic stability. However, ester groups are more prone to hydrolysis, which may be advantageous for prodrug designs .
Biological Activity
Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features and significant biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 281.76 g/mol
The compound features an ethyl ester group, a chlorine atom, and a p-tolyl group attached to the thiazole ring, contributing to its diverse biological activities.
Anticancer Activity
Preliminary studies indicate that this compound exhibits antiproliferative properties against various cancer cell lines. The compound potentially induces apoptosis in cancer cells through the modulation of key signaling pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for cell survival and proliferation.
Antimicrobial Properties
This thiazole derivative has demonstrated significant antimicrobial activity against a range of pathogens. It has been evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Antioxidant Effects
This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This activity is particularly beneficial in preventing cellular damage associated with various diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in various solvents, including water and organic solvents. Its stability under standard laboratory conditions indicates potential for further development in medicinal chemistry.
Table 1: Biological Activities of this compound
Study on Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including colon adenocarcinoma and lung carcinoma. The compound exhibited IC values ranging from 10 to 30 µM, indicating moderate potency as an anticancer agent.
Antimicrobial Evaluation
The compound was subjected to antimicrobial testing against Staphylococcus aureus and Escherichia coli, revealing MIC values of 15 µg/mL and 25 µg/mL respectively. These results suggest that this compound could be a candidate for developing new antimicrobial therapies .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Hantzsch thiazole synthesis , involving cyclization of precursors like ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux in anhydrous solvents (e.g., acetonitrile) . Key factors include:
- Temperature: Elevated temperatures (80–100°C) enhance cyclization but may degrade sensitive functional groups.
- Catalysts: Triethylamine (TEA) neutralizes HCl byproducts, improving reaction efficiency .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Table 1: Synthetic Optimization
| Precursor | Chlorinating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl 2-amino derivative | POCl₃ | Acetonitrile | 68 | 97 |
| Ethyl 2-hydroxy analog | SOCl₂ | DCM | 72 | 93 |
Q. How is the compound’s structure validated, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation relies on:
- ¹H/¹³C NMR: Identifies substituents (e.g., p-tolyl methyl at δ ~2.3 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy: Confirms ester C=O (1720 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
- Mass Spectrometry: Molecular ion peak at m/z 281.73 (C₁₃H₁₂ClNO₂S) .
Advanced Research Questions
Q. What reaction mechanisms dominate at the chloro-substituted position, and how do electronic effects guide selectivity?
Methodological Answer: The chloro group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the thiazole ring and ester group. Key pathways:
- Amine Substitution: Reacts with primary amines (e.g., benzylamine) in DMF at 60°C, yielding 2-amino derivatives (75–85% yield) .
- Thiol Coupling: Mercaptans (e.g., thioglycolic acid) replace Cl in the presence of K₂CO₃, forming sulfides with enhanced bioactivity .
Mechanistic Insight:
Electron-deficient thiazole rings activate the C-Cl bond, favoring SNAr over elimination. Steric hindrance from the p-tolyl group slows para-substitution but enhances meta reactivity in derivatives .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Purity Checks: HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.5% that may skew results .
- Structural Confirmation: X-ray crystallography (via SHELXL ) validates regiochemistry, as misassigned structures can lead to false bioactivity claims .
Q. What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) models optimize geometry and calculate Fukui indices to identify electrophilic sites (e.g., C-2 for substitution) .
- Molecular Docking: AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN), showing hydrogen bonds between the ester group and Asn46 .
Table 2: Predicted vs. Experimental Reactivity
| Site | Fukui Index (Predicted) | Experimental Reactivity |
|---|---|---|
| C-2 (Cl) | 0.45 | High (SNAr) |
| C-4 (p-tolyl) | 0.12 | Low (Inert) |
Q. How can the ester group be modified to enhance metabolic stability?
Methodological Answer:
Q. What crystallographic techniques determine absolute configuration and polymorphism?
Methodological Answer:
Q. How does the p-tolyl group influence electronic properties compared to phenyl analogs?
Methodological Answer:
- Electron Donation: The p-methyl group increases electron density at C-4, reducing thiazole ring electrophilicity by 12% (Hammett σₚ value: -0.17) .
- Steric Effects: Bulkier p-tolyl group decreases reaction rates in SNAr by 20% compared to phenyl analogs .
Q. What strategies optimize purification for trace impurity removal?
Methodological Answer:
Q. How can researchers design derivatives for dual-action (e.g., antimicrobial + anti-inflammatory) profiles?
Methodological Answer:
- Hybrid Scaffolds: Introduce oxadiazole (e.g., via Huisgen cycloaddition) or pyrrole rings (e.g., Paal-Knorr synthesis) to diversify bioactivity .
- Functional Group Synergy: Combine ester (anti-inflammatory COX-2 inhibition) and thiazole (antimicrobial) motifs .
Table 3: Derivative Activity Profiles
| Derivative | Antimicrobial (MIC, µg/mL) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 32 (S. aureus) | >100 |
| 2-Amino analog | 16 | 45 |
| Oxadiazole hybrid | 8 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
